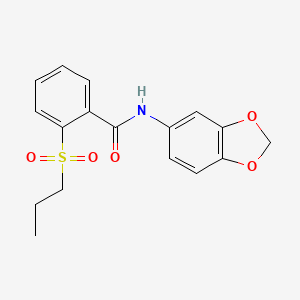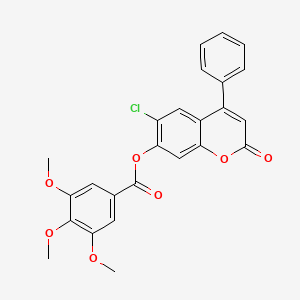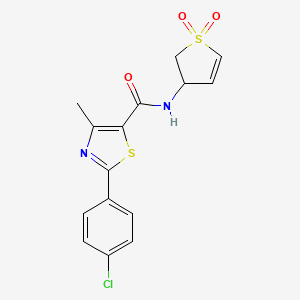![molecular formula C23H21NO4S B14958661 6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14958661.png)
6-ethyl-7-[(4-methoxybenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with various functional groups including an ethyl group, a methoxyphenylmethoxy group, and a thiazolyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the chromenone intermediate with 4-methyl-1,3-thiazole-2-amine under acidic conditions.
Methoxylation: The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Applications De Recherche Scientifique
6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxyl group instead of a methoxyphenylmethoxy group.
6-ETHYL-7-[(4-HYDROXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Similar structure but with a hydroxylphenylmethoxy group instead of a methoxyphenylmethoxy group.
Uniqueness
The presence of the methoxyphenylmethoxy group in 6-ETHYL-7-[(4-METHOXYPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H21NO4S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C23H21NO4S/c1-4-16-9-18-21(28-12-19(22(18)25)23-24-14(2)13-29-23)10-20(16)27-11-15-5-7-17(26-3)8-6-15/h5-10,12-13H,4,11H2,1-3H3 |
Clé InChI |
GLGYZDBKEBVULS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC(=CS4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,6-Dichlorophenyl)methoxy]-2-(2-furylmethylene)benzo[b]furan-3-one](/img/structure/B14958580.png)

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14958589.png)
![2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B14958594.png)
![7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B14958608.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958614.png)

![ethyl 3-{6-chloro-7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958620.png)


![N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14958640.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14958654.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14958659.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14958675.png)
